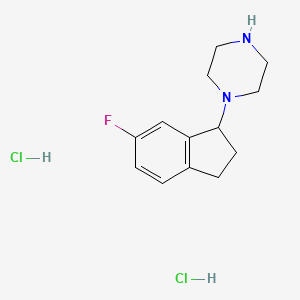
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is a chemical compound that features a fluorinated indane moiety linked to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Indane Moiety: The starting material, 6-fluoro-2,3-dihydro-1H-inden-1-one, is synthesized through a series of reactions involving fluorination and cyclization.
Piperazine Coupling: The indane moiety is then coupled with piperazine under specific conditions, often involving a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indane moiety to more saturated forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
科学研究应用
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
作用机制
The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The fluorinated indane moiety can interact with various enzymes or receptors, potentially modulating their activity. The piperazine ring may also play a role in enhancing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
- 2,3-dihydro-1H-indene-1-acetic acid
Uniqueness
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is unique due to the presence of both a fluorinated indane moiety and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H19Cl2FN2 |
|---|---|
分子量 |
293.20 g/mol |
IUPAC 名称 |
1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17FN2.2ClH/c14-11-3-1-10-2-4-13(12(10)9-11)16-7-5-15-6-8-16;;/h1,3,9,13,15H,2,4-8H2;2*1H |
InChI 键 |
QPFYMGFVUMHMLD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1N3CCNCC3)C=C(C=C2)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
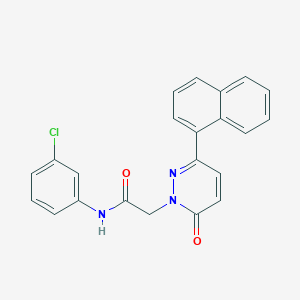
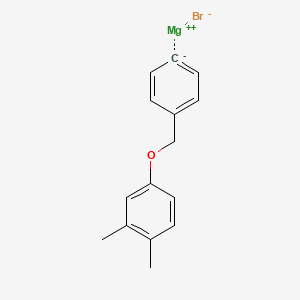
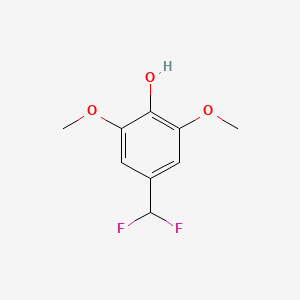
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
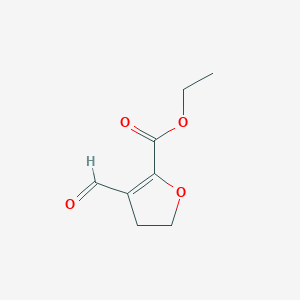
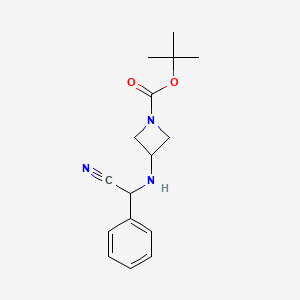
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)

![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
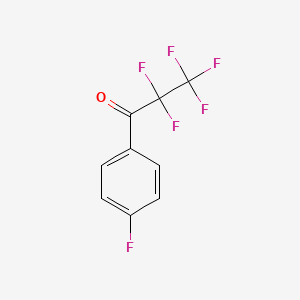
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
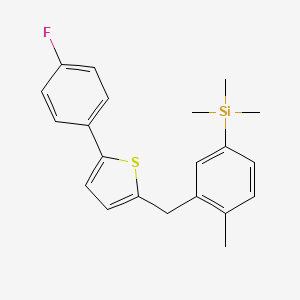
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
